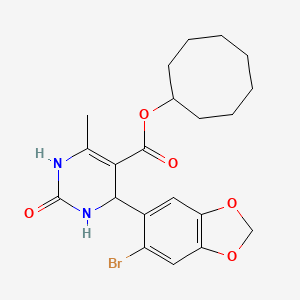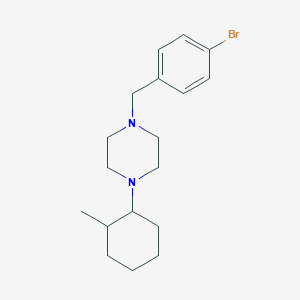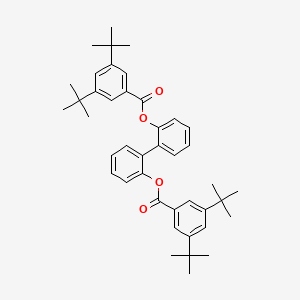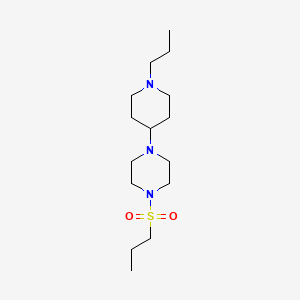![molecular formula C27H32N2O B10885278 N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B10885278.png)
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, ethyl, and phenoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Ethylation: The ethyl group can be added through an alkylation reaction using ethyl iodide and a strong base.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction involving a phenoxyphenylboronic acid and a halogenated piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or ethyl iodide with a strong base like sodium hydride.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Applications De Recherche Scientifique
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mécanisme D'action
The mechanism of action of N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl-N-methyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine
- N-benzyl-N-ethyl-1-[(3-phenyl)methyl]piperidin-4-amine
- N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine
Uniqueness
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C27H32N2O |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
N-benzyl-N-ethyl-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C27H32N2O/c1-2-29(22-23-10-5-3-6-11-23)25-16-18-28(19-17-25)21-24-12-9-15-27(20-24)30-26-13-7-4-8-14-26/h3-15,20,25H,2,16-19,21-22H2,1H3 |
Clé InChI |
CJUJYPJWYXLDCE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]adamantane-1-carboxamide](/img/structure/B10885196.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methyl-5-sulfamoylphenyl)acetamide](/img/structure/B10885206.png)
![4-[[(5Z)-4-oxo-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10885207.png)

![1-(3-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10885220.png)
![3-Bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B10885228.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10885231.png)

![methyl (2-bromo-6-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10885239.png)
![Pyridin-3-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10885243.png)

![ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B10885276.png)

